molecular formula C13H13N3OS B7510777 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone

2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone

Cat. No. B7510777
M. Wt: 259.33 g/mol
InChI Key: BHWQOWZMWGQFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death. Additionally, this compound may act by binding to specific proteins in the brain, preventing their aggregation and subsequent neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone has various biochemical and physiological effects. It has been reported to induce apoptosis or programmed cell death in cancer cells. It has also been shown to inhibit the growth and proliferation of fungi and bacteria. Additionally, this compound has been reported to have neuroprotective effects, preventing the aggregation of specific proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has shown promising results in various studies, indicating its potential for further research. However, one of the limitations of using this compound in lab experiments is its toxicity, which may limit its use in certain applications.

Future Directions

There are various future directions for research on 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone. One potential direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone has been reported using different methods. One of the commonly used methods involves the reaction of 4-ethyl-5-(2-methylthiazol-4-yl)-2,3-dihydro-1H-indole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The product obtained is then treated with hydrazine hydrate to yield the desired compound.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-10-12(18-15-14-10)13(17)16-8-7-9-5-3-4-6-11(9)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWQOWZMWGQFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroindol-1-yl-(4-ethylthiadiazol-5-yl)methanone

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